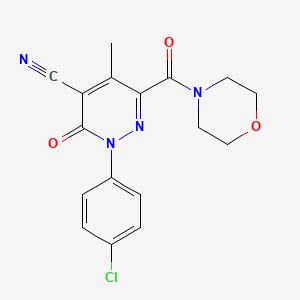![molecular formula C15H20N2O3 B11502976 4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B11502976.png)
4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that features a pyrrole ring substituted with a furan moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable pyrrole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- ETHYL 4-({[(BENZYL)AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Uniqueness
ETHYL 4-({[(FURAN-2-YL)METHYL]AMINO}METHYL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the furan moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-[(furan-2-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-4-19-15(18)14-10(2)13(11(3)17-14)9-16-8-12-6-5-7-20-12/h5-7,16-17H,4,8-9H2,1-3H3 |
InChI Key |
IJZQTXIYJQIRAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


cyanamide](/img/structure/B11502895.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11502904.png)
![Tetrahydropyrazolo[1,2-a][1,2,4]triazole-1-thione, 2-(4-methoxyphenyl)-3-p-tolyl-](/img/structure/B11502916.png)
![N-(2,4-difluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11502924.png)
![4-[(2-Chloro-6-fluorobenzyl)amino]phenol](/img/structure/B11502938.png)
![3-fluoro-N-(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11502940.png)

![[4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11502954.png)
![(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11502960.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11502967.png)
![3-(4-Chlorophenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11502973.png)

![4-(4-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11502996.png)
![4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11502997.png)
